molecular formula C6H2BrNO2S B2715107 4-Bromo-3-cyanothiophene-2-carboxylic acid CAS No. 1951439-53-4

4-Bromo-3-cyanothiophene-2-carboxylic acid

Cat. No.: B2715107
CAS No.: 1951439-53-4
M. Wt: 232.05
InChI Key: AKEKHJAUYBFGBP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanothiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H2BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, cyano, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanothiophene-2-carboxylic acid typically involves the bromination of 3-cyanothiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers .

Scientific Research Applications

4-Bromo-3-cyanothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanothiophene-2-carboxylic acid depends on its specific application and the context in which it is usedThe pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .

Comparison with Similar Compounds

    4-Bromo-3-cyanothiophene: A similar compound lacking the carboxylic acid group.

    3-Cyanothiophene-2-carboxylic acid: A compound without the bromine atom.

    4-Bromo-2-thiophenecarboxylic acid: A compound without the cyano group.

Uniqueness: 4-Bromo-3-cyanothiophene-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, cyano, and carboxylic acid) on the thiophene ring.

Properties

IUPAC Name

4-bromo-3-cyanothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEKHJAUYBFGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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